molecular formula C11H14O3 B14719601 Isobutyl phenyl carbonate CAS No. 13183-18-1

Isobutyl phenyl carbonate

Cat. No.: B14719601
CAS No.: 13183-18-1
M. Wt: 194.23 g/mol
InChI Key: MTFSSQVLWRFNAZ-UHFFFAOYSA-N
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Description

Isobutyl phenyl carbonate, also known as carbonic acid isobutyl phenyl ester, is an organic compound with the molecular formula C₁₁H₁₄O₃. It is a carbonate ester derived from phenol and isobutanol. This compound is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl phenyl carbonate can be synthesized through the reaction of phenol with isobutyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Isobutyl phenyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

Major Products Formed

    Hydrolysis: Phenol and isobutanol.

    Transesterification: A new carbonate ester depending on the alcohol used.

Mechanism of Action

The mechanism of action of isobutyl phenyl carbonate involves its ability to undergo hydrolysis and transesterification reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions. The compound’s reactivity is influenced by the inductive and steric properties of its substituent groups .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl carbonate
  • Dimethyl carbonate
  • Diethyl carbonate

Uniqueness

Isobutyl phenyl carbonate is unique due to its specific substituent groups, which confer distinct reactivity and properties compared to other carbonate esters. Its ability to form bioreversible derivatives makes it particularly valuable in drug development and delivery .

Biological Activity

Isobutyl phenyl carbonate (IBC) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Biological Activity Overview

The biological activity of IBC has been investigated in various contexts, including its potential antimicrobial, anti-inflammatory, and anticancer properties.

1. Antimicrobial Activity

Research has indicated that compounds similar to IBC exhibit significant antimicrobial effects. For example, derivatives of phenyl carbonate have shown activity against various bacterial strains. A study highlighted the importance of the carbonate moiety in enhancing the antimicrobial efficacy of related compounds .

2. Anti-inflammatory Properties

The anti-inflammatory potential of IBC is supported by its structural similarity to ibuprofen, which is known for its analgesic and anti-inflammatory effects. New thiazolidine-4-one derivatives based on ibuprofen have been synthesized, showing enhanced biological activity compared to ibuprofen itself . This suggests that modifications to the ibuprofen structure can lead to compounds with improved anti-inflammatory properties.

3. Anticancer Activity

Emerging studies have focused on the anticancer potential of IBC and its derivatives. For instance, certain phenyl carbonate derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a possible mechanism involving apoptosis induction .

The mechanisms through which IBC exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Prostaglandin Synthesis : Similar to ibuprofen, IBC may inhibit cyclooxygenase enzymes, leading to reduced inflammation.
  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
  • Disruption of Bacterial Cell Walls : The antimicrobial activity may involve disruption of bacterial cell wall synthesis.

Case Study 1: Antimicrobial Efficacy

A study conducted on various phenyl carbonate derivatives demonstrated that IBC-related compounds exhibited a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus25 µg/mL

Case Study 2: Anti-inflammatory Activity

In a controlled study assessing the anti-inflammatory effects of thiazolidine-4-one derivatives based on ibuprofen, one compound demonstrated an EC50_{50} value significantly lower than that of ibuprofen, indicating higher potency.

CompoundEC50_{50} (µM)
Ibuprofen773.67 ± 3.41
Thiazolidine Derivative60.83 ± 0.86

Properties

IUPAC Name

2-methylpropyl phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(2)8-13-11(12)14-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFSSQVLWRFNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335770
Record name Isobutyl phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13183-18-1
Record name Isobutyl phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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